4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
The compound “4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Scientific Research Applications
Antimicrobial and Antifungal Properties :
- A study conducted by Desai, Rajpara, and Joshi (2013) synthesized derivatives incorporating the thiazole ring, showing promising in vitro antibacterial and antifungal activities against multiple bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
- Al-Mutabagani et al. (2021) investigated thiazolyl-ethylidene hydrazino-thiazole derivatives for their antimicrobial and anticancer properties, demonstrating significant effectiveness against Gram-positive and Gram-negative bacteria (Al-Mutabagani et al., 2021).
Anticancer Activity :
- González-Álvarez et al. (2013) explored mixed-ligand copper(II)-sulfonamide complexes, showing potential in DNA binding, cleavage, and anticancer activity in human tumor cells (González-Álvarez et al., 2013).
- The synthesis of thiosemicarbazides, triazoles, and Schiff bases by Abdel-Wahab et al. (2008) indicated good antihypertensive α-blocking activity, suggesting a potential for anticancer treatment (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Photodynamic Therapy Applications :
- Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine with high singlet oxygen quantum yield, indicating its potential for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Agents :
- A study by Abd El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, showing significant antimicrobial activity and potential as antiproliferative agents (Abd El-Gilil, 2019).
Future Directions
Thiazole derivatives, such as “4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have various effects, such as anti-inflammatory and analgesic activity .
Biochemical Analysis
Biochemical Properties
4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The benzothiazole moiety in the compound is known to interact with enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . The compound may inhibit these enzymes, thereby reducing inflammation. Additionally, it can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression. These interactions can lead to changes in cellular processes, including inflammation, cell proliferation, and apoptosis.
Properties
IUPAC Name |
4-[[(4-ethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-4-26-14-6-5-7-15-16(14)19-18(27-15)21-20-17(23)12-8-10-13(11-9-12)28(24,25)22(2)3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUSKRPFJLIWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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